molecular formula C19H21ClFNO4S B6561981 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1091006-92-6

3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6561981
CAS No.: 1091006-92-6
M. Wt: 413.9 g/mol
InChI Key: GWQLWXURGYLEIW-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms. They are widely used in medicine for their antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the ‘benzene’ in the name), a sulfonamide group (due to the ‘sulfonamide’ in the name), and various other functional groups attached to the benzene ring, including a chlorine atom, a fluorine atom, and a methoxyphenyl group .

Mechanism of Action

The mechanism of action of sulfonamides in general involves inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is necessary for the bacteria to grow and reproduce .

Safety and Hazards

Sulfonamides are generally considered safe for use in medicine, but they can cause allergic reactions in some people. They should be used with caution in people with a history of allergies to sulfonamides .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses in medicine, particularly as an antibacterial agent. It could also be interesting to explore its potential uses in other fields, such as materials science or chemical synthesis .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO4S/c1-25-15-4-2-14(3-5-15)19(8-10-26-11-9-19)13-22-27(23,24)16-6-7-18(21)17(20)12-16/h2-7,12,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLWXURGYLEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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